(Z)-3-hydroxyundec-8-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-hydroxyundec-8-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h3-4,10,12H,2,5-9H2,1H3,(H,13,14)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUHWGONZHBQOG-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways of Z 3 Hydroxyundec 8 Enoic Acid
Enzymatic Mechanisms for Hydroxylation and Double Bond Formation
The characteristic structural features of (Z)-3-hydroxyundec-8-enoic acid—a hydroxyl group at the C-3 position and a cis double bond at the C-8 position—suggest the involvement of specific classes of enzymes that catalyze hydroxylation and desaturation reactions.
Role of Cytochrome P450 Monooxygenases in Hydroxy Fatty Acid Biosynthesis
Cytochrome P450 monooxygenases (CYPs) are a versatile superfamily of enzymes known to introduce hydroxyl groups into a wide array of fatty acids. These enzymes play crucial roles in various metabolic processes, from catabolism to the production of signaling molecules. CYPs function by activating molecular oxygen and inserting one oxygen atom into the substrate, while the other is reduced to water, a reaction requiring a redox partner, typically a NADPH-cytochrome P450 reductase.
While direct evidence for a specific CYP in the biosynthesis of this compound is lacking, the general mechanism of CYP-mediated fatty acid hydroxylation is well-established. It is plausible that a specific cytochrome P450 enzyme could be responsible for the hydroxylation of an undecanoic acid precursor at the C-3 position. The regioselectivity of CYPs is a key determinant of the final product, and different CYP families exhibit preferences for hydroxylating at various positions along the fatty acid chain.
| Enzyme Class | General Function in Fatty Acid Metabolism | Potential Role in this compound Biosynthesis |
| Cytochrome P450 Monooxygenases | Introduction of hydroxyl groups at various positions of the fatty acid chain. | Catalysis of the C-3 hydroxylation of an undecanoic acid precursor. |
| Hydratases | Addition of water across a double bond to form a hydroxyl group. | Could potentially form the 3-hydroxy group if a precursor with a C-2 or C-3 double bond is present. |
| Dehydrogenases | Oxidation of a hydroxyl group to a keto group. | Could be involved in an alternative pathway where a 3-keto intermediate is formed and subsequently reduced. |
| Reductases | Reduction of a keto group to a hydroxyl group or a double bond to a single bond. | Catalysis of the reduction of a 3-ketoacyl intermediate to a 3-hydroxyacyl group. |
Investigation of Hydratase-Catalyzed Reactions in Unsaturated Fatty Acid Modification
Fatty acid hydratases offer an alternative route to hydroxylation by catalyzing the addition of a water molecule across a carbon-carbon double bond. This mechanism is distinct from the oxygen-dependent reaction of CYPs. If the biosynthetic pathway of this compound involved a precursor with a double bond at the C-2 or C-3 position, a hydratase could stereospecifically add water to form the 3-hydroxy group. While many known hydratases act on longer-chain fatty acids, the existence of a specific hydratase for a C11 substrate remains a possibility.
Dehydrogenase and Reductase Activities Relevant to this compound Structure
Dehydrogenases and reductases are critical enzymes in fatty acid metabolism, often working in tandem to modify the oxidation state of the fatty acid chain. In the context of this compound biosynthesis, a dehydrogenase could oxidize a precursor to form a 3-keto intermediate. Subsequently, a stereospecific reductase could reduce this keto group to the final 3-hydroxy group. This two-step process is a common motif in fatty acid biosynthesis and degradation.
Furthermore, the formation of the cis double bond at the C-8 position likely involves a fatty acid desaturase. These enzymes typically introduce double bonds into saturated fatty acyl chains by removing two hydrogen atoms. The position and stereochemistry (cis or trans) of the double bond are determined by the specific desaturase enzyme.
Precursor Identification and Elucidation of Metabolic Intermediates
The biosynthesis of this compound would logically commence from a precursor within the general fatty acid pool. A plausible starting point is the saturated C11 fatty acid, undecanoic acid, or its activated form, undecanoyl-CoA.
A hypothetical biosynthetic pathway could proceed as follows:
Activation: Undecanoic acid is activated to undecanoyl-CoA.
Desaturation: A specific desaturase introduces a cis double bond at the C-8 position, yielding (Z)-undec-8-enoyl-CoA.
Hydroxylation: This unsaturated intermediate could then be hydroxylated at the C-3 position by a cytochrome P450 monooxygenase or through a hydratase-mediated reaction if a further modification introduces a double bond at a suitable position.
Alternatively, the order of these steps could be reversed, with hydroxylation preceding desaturation.
Hypothetical Metabolic Intermediates:
| Precursor | Intermediate 1 | Intermediate 2 | Final Product |
| Undecanoic acid | Undecanoyl-CoA | (Z)-undec-8-enoyl-CoA | This compound |
| Undecanoic acid | 3-Hydroxyundecanoic acid | (Z)-3-hydroxyundec-8-enoyl-CoA | This compound |
Genetic and Molecular Determinants of this compound Biosynthesis
The production of this compound is ultimately controlled at the genetic level. The identification and characterization of the genes encoding the requisite biosynthetic enzymes are essential to fully understand and potentially engineer this pathway.
Gene Discovery and Functional Characterization of Biosynthetic Enzymes
To date, the specific genes responsible for the biosynthesis of this compound have not been identified. A research program aimed at their discovery would likely involve a combination of genomics, transcriptomics, and functional enzymology.
Potential Gene Targets for Discovery:
| Enzyme Function | Gene Family | Approach for Discovery and Characterization |
| C-3 Hydroxylase | Cytochrome P450 (CYP) | Homology-based screening of genomic and transcriptomic data for CYP genes expressed under conditions where the target compound is produced. Heterologous expression and in vitro assays with potential precursors. |
| C-8 Desaturase | Fatty Acid Desaturase (FAD) | Searching for FAD gene homologs with potential specificity for medium-chain fatty acids. Functional characterization through expression in a model organism and analysis of the fatty acid profile. |
| Hydratase | Enoyl-CoA Hydratase/Fatty Acid Hydratase | Identification of hydratase genes co-localized with other potential pathway genes in the genome. In vitro assays with synthetic unsaturated precursors. |
| Reductase | Short-chain Dehydrogenase/Reductase (SDR) | Screening for SDR family members that show activity towards a 3-ketoacyl precursor. |
The elucidation of the complete biosynthetic pathway for this compound awaits further research. The application of modern multi-omics and synthetic biology approaches will be instrumental in identifying the key enzymes and their corresponding genes, thereby paving the way for a comprehensive understanding of how this unique fatty acid is synthesized in nature.
Regulatory Networks Governing Biosynthetic Flux
The biosynthesis of fatty acids, including specialized molecules like this compound, is a metabolically expensive process, and is therefore under tight regulatory control to ensure that production matches cellular requirements. In bacteria, which are known producers of a wide array of fatty acids, the control of biosynthetic flux is primarily managed at the transcriptional level. Key regulatory proteins act as sensors of the metabolic state of the cell, modulating the expression of genes encoding the necessary biosynthetic enzymes.
In many Gram-negative bacteria, such as Pseudomonas and Escherichia coli, a dual-regulatory system involving the transcription factors FadR and FabR plays a central role in controlling fatty acid metabolism. nih.govfrontiersin.org
FadR: This protein functions as both a repressor of fatty acid degradation (β-oxidation) and an activator of fatty acid biosynthesis. frontiersin.orgnih.gov It responds to the intracellular levels of long-chain acyl-CoA molecules. When levels are low, FadR binds to the promoter regions of the fab genes, which encode the fatty acid biosynthesis enzymes, and activates their transcription. Conversely, when long-chain acyl-CoA molecules are abundant, they bind to FadR, causing a conformational change that leads to its dissociation from the DNA, thereby repressing fab gene expression. frontiersin.org
FabR: This protein acts as a repressor of the key genes required for the synthesis of unsaturated fatty acids, specifically fabA and fabB. nih.govfrontiersin.org The activity of FabR is thought to be modulated by the presence of unsaturated fatty acids, providing a feedback mechanism to prevent their overproduction. frontiersin.org The interplay between the activator (FadR) and the repressor (FabR) allows for fine-tuned control over the production of unsaturated fatty acids. nih.gov
Another regulatory protein that has been implicated in the control of fatty acid metabolism in Pseudomonas putida is the cyclic-AMP receptor protein (Crp). It has been shown to repress the expression of the cti gene, which is involved in the cis-trans isomerization of unsaturated fatty acids in the cell membrane. nih.gov This suggests an additional layer of regulation that could influence the final structure of unsaturated fatty acids.
While these regulatory networks are well-characterized for the general synthesis of fatty acids, the specific controls governing the flux towards an 11-carbon (C11) unsaturated hydroxy fatty acid are not well-documented. It is plausible that the same master regulators like FadR and FabR are involved, potentially with modified affinities or in combination with other, more specific regulatory elements that respond to the unique intermediates of the this compound pathway.
| Regulatory Protein | Function | Effector Molecule | Target Genes |
| FadR | Activator of biosynthesis, Repressor of degradation | Long-chain acyl-CoA | fabA, fabB |
| FabR | Repressor of unsaturated fatty acid synthesis | Unsaturated fatty acids (putative) | fabA, fabB |
| Crp | Repressor of cis-trans isomerase | cyclic-AMP | cti |
De Novo Fatty Acid Synthesis and Elongation Pathways Relevant to the C11 Backbone
The backbone of this compound is an 11-carbon chain, which presents an interesting case in the context of typical fatty acid biosynthesis. The de novo synthesis of fatty acids in most organisms predominantly produces even-numbered carbon chains, with palmitic acid (C16) being a common product. pharmaguideline.com This process starts with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.govyoutube.com The subsequent elongation cycles, carried out by the multi-enzyme complex known as fatty acid synthase (FAS), add two-carbon units from malonyl-CoA to the growing acyl chain. youtube.com
The synthesis of an odd-chain fatty acid, such as one with a C11 backbone, necessitates a different starting primer. Instead of acetyl-CoA, propionyl-CoA (a three-carbon molecule) is used to initiate the synthesis. frontiersin.org The condensation of propionyl-CoA with malonyl-CoA would lead to a five-carbon intermediate, which then undergoes subsequent elongation cycles, each adding two carbons. To achieve a C11 chain, four cycles of elongation would be required after the initial condensation. The production of odd-chain fatty acids, including undecanoic acid (C11:0), has been demonstrated in engineered E. coli supplemented with propionate. frontiersin.org
The key steps in the de novo synthesis and elongation pathway relevant to a C11 backbone are:
Initiation: Condensation of propionyl-CoA with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase (KAS). In Pseudomonas aeruginosa, fatty acid biosynthesis is initiated by the FabY class of enzymes. ornl.gov
Elongation Cycles (4 iterations):
Condensation: The growing acyl-ACP chain is condensed with malonyl-ACP by a KAS enzyme (e.g., FabB, FabF). nih.gov
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase (e.g., FabG), utilizing NADPH as a reductant. nih.gov
Dehydration: A dehydratase (e.g., FabA, FabZ) removes a water molecule to create a trans-2-enoyl-ACP intermediate. nih.gov
Reduction: The double bond is reduced by an enoyl-ACP reductase (e.g., FabI), using NADH or NADPH, to yield a saturated acyl-ACP that is two carbons longer. nih.gov
The introduction of the characteristic features of this compound would require additional enzymatic steps:
Formation of the C8 double bond: The cis double bond at the C8 position (counting from the carboxyl end) would likely be introduced by a specific desaturase enzyme. The anaerobic pathway for unsaturated fatty acid synthesis in bacteria involves the action of an enzyme like FabA, which can introduce a double bond at an early stage of elongation. nih.gov Alternatively, an oxygen-dependent desaturase could act on a saturated C11-ACP intermediate. nih.gov
Formation of the C3 hydroxyl group: The hydroxyl group at the C3 position is an intermediate in the standard fatty acid elongation cycle. nih.gov However, in the canonical pathway, this hydroxyl group is typically removed during the dehydration step. The presence of a stable 3-hydroxy group in the final product suggests either an incomplete elongation cycle or the action of a specific hydroxylase that introduces this group after the main chain has been synthesized.
| Enzyme/Complex | Reaction | Relevance to C11 Backbone |
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi | Provides the two-carbon units for elongation. |
| Fatty Acid Synthase (FAS) | Multi-step complex for chain elongation | Carries out the cyclical addition of two-carbon units. |
| β-ketoacyl-ACP synthase (KAS) | Condensation of acyl-ACP with malonyl-ACP | Initiates and elongates the carbon chain. |
| β-ketoacyl-ACP reductase (FabG) | Reduction of β-keto group to β-hydroxy group | Forms the 3-hydroxy intermediate. |
| β-hydroxyacyl-ACP dehydratase (FabA/FabZ) | Dehydration of β-hydroxyacyl-ACP | Creates the double bond for subsequent reduction. |
| Enoyl-ACP reductase (FabI) | Reduction of enoyl-ACP to saturated acyl-ACP | Completes the elongation cycle. |
| Desaturase | Introduction of a double bond | Required to form the C8 double bond. |
| Hydroxylase | Introduction of a hydroxyl group | Potentially involved in forming the stable C3 hydroxyl group. |
Chemical Synthesis Strategies for Z 3 Hydroxyundec 8 Enoic Acid
Total Synthesis Methodologies and Stereocontrol of the Hydroxyl Group
Total synthesis provides an unambiguous route to (Z)-3-hydroxyundec-8-enoic acid, allowing for precise control over the placement of functional groups and the stereochemistry of the chiral center. A convergent approach is often favored, where different fragments of the molecule are synthesized separately before being joined together.
Key strategies for stereocontrol of the 3-hydroxy group include:
Chiral Pool Synthesis: This method utilizes readily available, inexpensive chiral molecules from nature as starting materials. For instance, a precursor containing the desired (R)- or (S)-hydroxyl stereocenter can be elaborated through a series of reactions to yield the final product.
Asymmetric Reduction: A common method involves the asymmetric reduction of a corresponding β-keto ester. This can be achieved with high enantioselectivity using chiral reducing agents or catalytic hydrogenation with chiral catalysts.
Stereoselective Reactions: Convergent syntheses often rely on powerful stereoselective reactions to connect fragments. For example, a cis-selective Wittig reaction can be employed to install the Z-configured double bond at the C8 position. nih.gov The synthesis of other complex hydroxy fatty acids has demonstrated the effectiveness of combining techniques like epoxide transposition and cis-selective Wittig reactions to achieve high stereochemical purity. nih.gov Similarly, coupling reactions catalyzed by transition metals like copper and palladium have been used in the stereocontrolled synthesis of other hydroxyeicosatetraenoic acids and serve as a model for potential application in this context. rsc.org
A hypothetical total synthesis might involve creating two key fragments: one containing the C1-C5 portion with the stereodefined 3-hydroxy group, and another C6-C11 fragment. These could then be joined via a C-C bond-forming reaction, followed by the introduction of the C8-C9 double bond.
Chemo- and Regioselective Functionalization of Unsaturated Fatty Acids
An alternative to total synthesis is the modification of existing, readily available unsaturated fatty acids. This approach requires reactions that can selectively target a specific position on the carbon chain for hydroxylation and ensure the correct geometry of the double bond.
Olefin metathesis has emerged as a powerful tool for the synthesis of functionalized alkenes. nih.gov Cross-metathesis, in particular, allows for the construction of the undec-8-enoic acid backbone from simpler olefins.
A plausible route could involve the cross-metathesis of a shorter chain α,β-unsaturated ester with a terminal alkene. For instance, the reaction between methyl 3-hydroxybut-2-enoate and hept-1-ene using a ruthenium-based catalyst could form the desired carbon skeleton. The choice of catalyst is critical for controlling the geometry of the resulting double bond. While many standard catalysts like Grubbs' second-generation catalyst tend to favor the more stable E-isomer, specialized Z-selective catalysts containing molybdenum, tungsten, or modified ruthenium complexes have been developed to yield the desired (Z)-isomer with high selectivity. nih.govgoogle.com
| Catalyst Type | Common Name | Key Feature |
| Ruthenium-based | Grubbs' Second Generation | High activity and functional group tolerance, typically E-selective. nih.gov |
| Ruthenium-based | Hoveyda-Grubbs Type | Features a chelating isopropoxystyrene ligand for enhanced stability. chemrxiv.orgchemrxiv.org |
| Molybdenum/Tungsten-based | Schrock Catalyst | Highly active, often used for Z-selective metathesis. google.com |
Once the unsaturated backbone is established, the hydroxyl group can be introduced. If not already present in one of the starting fragments, a hydroxylation reaction targeting the allylic position could be envisioned, although controlling the regioselectivity to target the C3 position specifically would be a significant challenge.
Modern catalysis provides highly selective methods for functionalizing molecules.
Metal-Catalyzed Approaches: Rhodium-catalyzed hydroformylation is a powerful technique for introducing a formyl group (an aldehyde) across a double bond with high regio- and enantioselectivity. nih.govresearchgate.net A strategy could involve the hydroformylation of a suitable diene precursor. Subsequent oxidation of the resulting aldehyde to a carboxylic acid and stereoselective reduction of a ketone would yield the target structure. The development of specific phosphine (B1218219) ligands is crucial for controlling the selectivity of these transformations. nih.gov
Organocatalytic Approaches: Organocatalysis avoids the use of potentially toxic and expensive metals, offering a greener alternative. While direct application to this specific molecule is less documented, principles of organocatalysis could be applied. For example, Michael-initiated or Rauhut-Currier-initiated annulation reactions have been used for the chemo- and regioselective synthesis of other complex molecules and demonstrate the power of this approach. rsc.org A chemo-enzymatic strategy, combining the high selectivity of enzymes with the broad applicability of chemical catalysts, offers a promising route. nih.gov For instance, an enzyme could perform a selective hydroxylation on a fatty acid chain, followed by chemical modifications to complete the synthesis. rsc.org
Derivatization Strategies for Enhancing Synthetic Utility
The functional groups present in this compound—a carboxylic acid, a secondary alcohol, and an alkene—provide multiple handles for derivatization. These derivatives can be useful as intermediates for the synthesis of more complex natural products or as probes for biological studies.
Esterification/Amidation: The carboxylic acid can be readily converted into a variety of esters (e.g., methyl, ethyl) or amides. This is often done to protect the carboxylic acid during other reaction steps or to modify the molecule's physical properties. For example, rhodium-catalyzed reactions on related structures have been shown to be compatible with subsequent transformations into esters and nitriles. nih.gov
Protection/Functionalization of the Hydroxyl Group: The secondary alcohol can be protected using standard protecting groups (e.g., silyl (B83357) ethers, acetals) to prevent it from interfering with subsequent reactions. Alternatively, it can be oxidized to a ketone or used as a nucleophile in further C-C or C-O bond-forming reactions.
Alkene Modifications: The (Z)-alkene can be subjected to various reactions, such as hydrogenation to the corresponding saturated fatty acid, epoxidation, or dihydroxylation to introduce new functional groups.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process.
Key green strategies include:
Use of Renewable Feedstocks: Starting from naturally occurring fatty acids, such as ricinoleic acid, and modifying them using chemo-enzymatic processes can be a more sustainable approach than a lengthy total synthesis from petroleum-derived starting materials. rsc.org
Catalytic Reactions: The use of catalysts (metal- or organo-based) is inherently green as it allows for reactions to proceed with high efficiency and selectivity using only small, recoverable amounts of the catalyst, thereby reducing waste. researchgate.net
Atom Economy: Designing synthetic routes, such as olefin metathesis, that maximize the incorporation of atoms from the starting materials into the final product is a core principle.
Benign Solvents: Exploring the use of water or other environmentally benign solvents is a key goal. Chemo-enzymatic cascades have been successfully developed in water, demonstrating the feasibility of this approach. nih.gov
Chemo-enzymatic Cascades: Combining enzymatic and chemical reaction steps in a single pot reduces the need for intermediate purification steps, saving solvents and energy. nih.govrsc.org This approach leverages the high selectivity of enzymes for reactions like hydroxylation or hydrolysis under mild, aqueous conditions. nih.govrsc.org
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Metabolism and Biodegradation of Z 3 Hydroxyundec 8 Enoic Acid
Catabolic Pathways and Enzymes Involved in Hydroxy Fatty Acid Turnover
The primary catabolic pathway for fatty acids is β-oxidation, a mitochondrial process that sequentially shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2. wikipedia.orgyoutube.com The presence of a hydroxyl group and a double bond in (Z)-3-hydroxyundec-8-enoic acid necessitates the involvement of specialized enzymatic machinery in addition to the core β-oxidation enzymes.
Variants of Beta-Oxidation for Hydroxy and Unsaturated Fatty Acids
The degradation of this compound is predicted to proceed via a modified β-oxidation pathway. The hydroxyl group at the C-3 position is a standard intermediate in β-oxidation. However, the cis double bond at C-8 poses a challenge to the standard enzymatic machinery.
The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the non-standard bond configurations. ourbiochemistry.com For a monounsaturated fatty acid like this compound, after several cycles of β-oxidation, the double bond will be located in a position that cannot be processed by acyl-CoA dehydrogenase. An isomerase is then required to convert the cis-Δ³ or trans-Δ² double bond into a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase, allowing β-oxidation to proceed. ourbiochemistry.comnih.gov
The breakdown of odd-chain fatty acids like the C11 backbone of this compound proceeds through β-oxidation until the final three carbons, which are released as propionyl-CoA. aocs.orgyoutube.com This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. aocs.org
| Feature of this compound | Implication for β-Oxidation | Necessary Auxiliary Enzymes (Predicted) |
| Odd-chain (C11) | Final product of β-oxidation is propionyl-CoA in addition to acetyl-CoA. aocs.orgyoutube.com | Propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, methylmalonyl-CoA mutase. aocs.org |
| Unsaturated (cis-Δ8) | Requires isomerization of the double bond to a form recognizable by β-oxidation enzymes. ourbiochemistry.com | Enoyl-CoA isomerase. ourbiochemistry.comnih.gov |
| Hydroxylated (3-hydroxy) | The L-isomer is a natural intermediate of β-oxidation. wikipedia.org | 3-hydroxyacyl-CoA dehydrogenase. wikipedia.org |
Role of Fatty Acyl-CoA Synthetases and Carnitine Acyltransferases
Before entering the β-oxidation pathway, fatty acids must be activated in the cytoplasm. This activation is catalyzed by fatty acyl-CoA synthetases (FACS) , which convert the fatty acid into a fatty acyl-CoA thioester in an ATP-dependent reaction. aocs.org In organisms like Pseudomonas aeruginosa, multiple FadD (fatty acyl-CoA synthetase) homologues exist, with varying specificities for fatty acids of different chain lengths. plos.orgnih.gov It is plausible that a specific FACS with an affinity for medium-chain, hydroxylated fatty acids would be responsible for the activation of this compound.
Once activated, the fatty acyl-CoA must be transported into the mitochondrial matrix where β-oxidation occurs. This transport is facilitated by the carnitine shuttle system . sketchy.comCarnitine acyltransferases , such as carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II), are key enzymes in this process. CPT-I, located on the outer mitochondrial membrane, converts the fatty acyl-CoA to fatty acylcarnitine, which is then transported across the inner mitochondrial membrane. sketchy.com CPT-II, on the inner membrane, reverses this process, regenerating the fatty acyl-CoA within the matrix. sketchy.com
Microbial Metabolism of Odd-Chain and Hydroxylated Fatty Acids
Microorganisms, particularly bacteria and fungi, are highly versatile in their ability to metabolize a wide range of fatty acids, including those with odd-numbered carbon chains and hydroxyl modifications. nih.govnih.gov
Genera such as Pseudomonas and Aspergillus are known for their robust fatty acid degradation capabilities. Pseudomonas aeruginosa, for instance, possesses a multitude of fatty acyl-CoA synthetase genes, enabling it to utilize a variety of fatty acids as carbon sources. plos.orgnih.gov This bacterium can degrade fatty acids with chain lengths from C8 upwards and can even shunt intermediates from β-oxidation into its fatty acid synthesis pathways. nih.gov
Aspergillus niger is also known to metabolize a range of fatty acids. nih.gov Its lipid profile consists of C16 to C18 saturated and unsaturated fatty acids, with smaller quantities of short-chain (C10-C14) and long-chain (C20-C24) fatty acids. nih.gov Some strains of Aspergillus niger can utilize hydroxycinnamic acids via a peroxisomal CoA-dependent β-oxidative pathway, indicating a broad substrate tolerance for its degradative enzymes. nih.gov Given this metabolic plasticity, it is highly probable that microorganisms like Pseudomonas and Aspergillus can degrade this compound.
Enzymatic Degradation Mechanisms and Identification of Metabolites
The enzymatic degradation of this compound is predicted to commence with its activation to (Z)-3-hydroxyundec-8-enoyl-CoA. This activated form would then undergo cycles of β-oxidation.
Predicted Metabolites of this compound Degradation:
| Step | Intermediate/Product | Enzyme(s) Involved (Predicted) |
| Activation | (Z)-3-hydroxyundec-8-enoyl-CoA | Fatty Acyl-CoA Synthetase |
| 1st β-oxidation cycle | (Z)-3-hydroxynon-6-enoyl-CoA + Acetyl-CoA | 3-hydroxyacyl-CoA dehydrogenase, Thiolase |
| 2nd β-oxidation cycle | (Z)-3-hydroxyhept-4-enoyl-CoA + Acetyl-CoA | Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase |
| Isomerization | (E)-3-hydroxyhept-2-enoyl-CoA | Enoyl-CoA isomerase |
| 3rd β-oxidation cycle | 3-hydroxypentanoyl-CoA + Acetyl-CoA | Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase |
| Final β-oxidation cycle | Propionyl-CoA + Acetyl-CoA | 3-hydroxyacyl-CoA dehydrogenase, Thiolase |
The final products of the complete β-oxidation of this compound are expected to be three molecules of acetyl-CoA and one molecule of propionyl-CoA. The acetyl-CoA would enter the citric acid cycle for energy production, while the propionyl-CoA would be converted to succinyl-CoA to also enter the citric acid cycle. aocs.orgyoutube.com
Environmental Fate and Biotransformation Studies
The environmental fate of this compound is likely dictated by microbial activity. Given that undecanoic acid and its derivatives exhibit antimicrobial properties, the concentration of this compound in a particular environment could influence the microbial communities present. researchgate.netpatsnap.com
Biotransformation by soil and aquatic microorganisms would be the primary route of degradation. The presence of the hydroxyl group and the double bond makes the molecule more reactive than a corresponding saturated fatty acid. Polyunsaturated fats are known to be susceptible to autoxidation, a process that can be accelerated by the presence of metals. ourbiochemistry.com While this compound is monounsaturated, similar oxidative processes could contribute to its abiotic degradation, although microbial degradation is expected to be the dominant process.
In environments with active microbial populations, this compound would likely be utilized as a carbon and energy source, leading to its mineralization to carbon dioxide and water. The rate of this biodegradation would depend on various environmental factors such as temperature, pH, oxygen availability, and the presence of adapted microbial consortia.
Mechanistic Biological Activities of Z 3 Hydroxyundec 8 Enoic Acid
Interactions with Cellular Receptors and Membrane Components:There is no documented research on the interactions of (Z)-3-hydroxyundec-8-enoic acid with specific cellular receptors or its potential effects on the properties of cellular membranes.
While research exists on other hydroxy fatty acids and their various biological roles, including some that act as signaling molecules or enzyme inhibitors, this information cannot be accurately extrapolated to this compound without direct experimental evidence. The specific positioning of the hydroxyl group and the double bond in its undecenoic acid structure makes it a unique molecule, and its biological functions, if any, remain to be elucidated by the scientific community.
Biotechnological Production and Metabolic Engineering of Z 3 Hydroxyundec 8 Enoic Acid
Development of Microbial Cell Factories for Enhanced Synthesis
Both the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are workhorse organisms in metabolic engineering, each offering distinct advantages for producing novel fatty acid compounds. nih.govnih.govillinois.eduresearchgate.net
In Saccharomyces cerevisiae, a prominent strategy for producing novel fatty acids involves the expression of heterologous enzymes to create new metabolic pathways. illinois.edu For instance, to produce odd-numbered medium-chain fatty acids, a class of compounds chemically related to (Z)-3-hydroxyundec-8-enoic acid, researchers have successfully engineered S. cerevisiae. illinois.edu A de novo biosynthetic pathway was constructed by introducing a set of enzymes including an alcohol dehydrogenase from Micrococcus luteus, a Baeyer-Villiger monooxygenase from Pseudomonas putida, and a lipase (B570770) from Pseudomonas fluorescens. illinois.edu This engineered yeast strain was able to produce 11-hydroxyundec-9-enoic acid, a structural isomer of the target compound, at a titer of 9.68 mg/L. illinois.edu General strategies in yeast also include rewiring the native fatty acid elongation system and expressing specific fatty acid reductases to channel precursors towards desired products. nih.gov
Escherichia coli has also been successfully engineered to produce various HFAs directly from glucose. researchgate.net A common approach involves enhancing the pool of free fatty acid (FFA) precursors. This is achieved by co-expressing an acetyl-CoA carboxylase (ACCase) and a leadless acyl-CoA thioesterase ('TesA) while simultaneously knocking out the endogenous acyl-CoA synthetase (FadD) to prevent the degradation of fatty acids. researchgate.net Into this FFA-overproducing platform, a fatty acid hydroxylase, such as the well-characterized CYP102A1 from Bacillus megaterium, is introduced to perform the final hydroxylation step. researchgate.net This strategy resulted in an engineered E. coli strain that produced a mixture of HFAs, including 9-hydroxydecanoic acid and 11-hydroxydodecanoic acid, at a concentration of 58.7 mg/L in shake-flask cultures. researchgate.net
Table 1: Examples of Genetic Engineering Strategies for Hydroxy Fatty Acid Production
| Host Organism | Genetic Modification | Target Product(s) | Titer (Shake Flask) | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Introduction of a hydroxy fatty acid cleavage pathway (alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase) | 11-hydroxyundec-9-enoic acid, nonanoic acid, etc. | 9.68 mg/L | illinois.edu |
| Escherichia coli | Co-expression of 'TesA & ACCase, knockout of fadD, expression of CYP102A1 hydroxylase | Mixture of HFAs (9-OH-C10, 11-OH-C12, etc.) | 58.7 mg/L | researchgate.net |
Once a biosynthetic pathway is established, its efficiency is often limited by the activity of one or more enzymes. Enzyme engineering provides powerful tools to overcome these bottlenecks. By modifying the structure of an enzyme through techniques like site-directed mutagenesis, its catalytic activity, substrate specificity, or stability can be significantly improved. nih.gov
A key strategy is to enhance the supply of essential precursors. In yeast, the cytosolic pool of acetyl-CoA, the primary building block for fatty acid synthesis, can be a limiting factor. researchgate.net Overexpression of enzymes in the acetyl-CoA synthesis pathway, such as acetaldehyde (B116499) dehydrogenase (Aldp) and acetyl-CoA synthetase (Acsp), can increase its availability and boost the production of downstream fatty acid derivatives. researchgate.net
Furthermore, the core enzymes of the production pathway can be directly targeted for improvement. For example, in the production of 3-hydroxypropionic acid in E. coli, researchers identified an aldehyde dehydrogenase (GabD4) as a key enzyme. nih.gov Through homology modeling and site-directed mutagenesis, they created variants with 1.4-fold higher activity, which was critical in achieving a high final product titer by reducing the accumulation of a toxic intermediate. nih.gov This approach of identifying and engineering rate-limiting enzymes is directly applicable to optimizing a pathway for this compound.
Synthetic biology enables the design and construction of entirely new metabolic pathways in microbial hosts for de novo synthesis—the production of complex molecules from simple carbon sources like glucose. wikipedia.org This approach moves beyond using native metabolic routes and instead assembles genetic parts from various organisms to create a bespoke production line.
The production of odd-numbered medium-chain fatty acids in S. cerevisiae is a clear example of this approach. illinois.edu Researchers assembled a novel multi-enzyme pathway that cleaves longer hydroxy fatty acids, which are derived from the cell's standard fatty acid pool, into the desired shorter, functionalized molecules. illinois.edu This demonstrates the power of borrowing enzymes from diverse sources to perform chemical transformations not native to the host organism. illinois.edu
Similarly, the engineering of E. coli to produce HFAs from glucose exemplifies a synthetic pathway. researchgate.net The combination of knocking out native degradation pathways (fadD), enhancing precursor supply ('TesA, ACCase), and introducing a terminal hydroxylase (CYP102A1) constitutes the construction of a non-native, synthetic route designed specifically for HFA production. researchgate.net Building a pathway for this compound would likely follow a similar synthetic biology blueprint, selecting specific enzymes (e.g., desaturases, hydratases, hydroxylases) that act on specific chain lengths to achieve the desired molecular structure.
Fermentation Strategies and Bioreactor Optimization for Yield Improvement
While genetic modifications are fundamental, achieving industrially relevant production levels requires optimizing the cultivation process through advanced fermentation strategies. Moving from small-scale shake flasks to controlled bioreactors is a critical step that allows for the precise management of environmental parameters such as pH, temperature, and dissolved oxygen, leading to significant improvements in product yield and productivity.
Fed-batch fermentation is a widely used strategy to maximize cell density and product formation while avoiding the toxic effects of high substrate concentrations. In this mode, nutrients are fed to the culture over time, allowing for a prolonged production phase. This technique has proven highly effective for HFA production. For example, the engineered E. coli strain that produced 58.7 mg/L of HFAs in a shake flask saw its titer increase nearly tenfold to 548 mg/L under fed-batch fermentation conditions in a bioreactor. researchgate.net
Similarly, the production of other complex molecules like carnosic acid in S. cerevisiae was boosted from 24.65 mg/L in shake flasks to 75.18 mg/L in a 5 L fed-batch fermenter. frontiersin.org Optimization extends to the composition of the fermentation medium itself, where adjusting the concentrations of the carbon source (e.g., glucose), nitrogen source, and essential ions can further enhance productivity. frontiersin.org For a potential this compound production process, developing a robust fed-batch fermentation protocol would be essential for maximizing the final yield.
Biocatalytic Transformations for Derivatization of this compound
Beyond its direct use, this compound can serve as a valuable platform chemical, a starting block for the synthesis of other molecules with potentially novel properties. Biocatalysis, the use of enzymes or whole cells to perform chemical reactions, offers a green and highly specific method for this derivatization.
The enzymes used in the de novo synthesis pathways themselves can provide clues for derivatization. For example, Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that can convert ketones into esters. illinois.edu In the engineered S. cerevisiae pathway for odd-numbered fatty acids, a BVMO was used as a key component. illinois.edu One could envision a similar biocatalytic step where the hydroxyl group of this compound is first oxidized to a ketone, which is then converted by a BVMO into a lactone or ester, opening up pathways to new polyesters.
Furthermore, lipases are versatile biocatalysts that can create ester bonds. The engineered yeast pathway that produced 11-hydroxyundec-9-enoic acid also generated an ester, 11-heptanoyloxy-undec-9-enoic acid, through the action of a co-expressed lipase. illinois.edu This demonstrates that this compound could be esterified with various alcohols using a lipase-based biocatalytic process to produce a range of novel bio-based esters for use as flavors, fragrances, or specialty lubricants.
Table 2: Compound Names Mentioned in This Article
| Compound Name |
|---|
| This compound |
| 10-hydroxydecanoic acid |
| 11-heptanoyloxy-undec-9-enoic acid |
| 11-hydroxyundec-9-enoic acid |
| 12-hydroxyoctadecanoic acid |
| 3-hydroxypropionic acid |
| 9-hydroxydecanoic acid |
| Acetaldehyde |
| Acetyl-CoA |
| Carnosic acid |
| Glucose |
| Nonanoic acid |
Chemical Derivatization and Functionalization of Z 3 Hydroxyundec 8 Enoic Acid
(Z)-3-hydroxyundec-8-enoic acid is a bifunctional molecule possessing a carboxylic acid, a secondary hydroxyl group, and a carbon-carbon double bond. These functional groups offer multiple sites for chemical modification, making it a versatile platform for synthesizing a wide range of derivatives. Its structure allows for the creation of new esters, amides, and ethers, modification of its unsaturated bond, and its use as a monomer for polymerization or as a precursor for other valuable bio-based chemical building blocks.
Advanced Analytical Methodologies for Z 3 Hydroxyundec 8 Enoic Acid Research
Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS) for Identification and Quantification
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of fatty acids, offering high sensitivity and selectivity. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) often depends on the sample matrix, the required sensitivity, and whether derivatization is desirable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like (Z)-3-hydroxyundec-8-enoic acid, derivatization is a prerequisite. The carboxyl and hydroxyl groups are typically converted to more volatile esters and ethers, respectively. A common derivatization procedure involves methylation of the carboxylic acid to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to create a trimethylsilyl (B98337) (TMS) ether. marinelipids.ca This two-step derivatization increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.
The electron ionization (EI) mass spectra of the resulting TMS-derivatized FAME of this compound would be expected to produce characteristic fragment ions, allowing for its identification. For instance, the analysis of hydroxylated fatty acids from bacterial lipopolysaccharides using GC-MS after conversion to TMS derivatives has been successfully demonstrated. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of analyzing less volatile and thermally labile molecules without the need for derivatization, although derivatization can be used to enhance ionization efficiency. nih.gov Reversed-phase chromatography is commonly employed for the separation of fatty acids. For this compound, a C18 column would be a suitable choice, providing separation based on its hydrophobicity. chromatographyonline.comchromatographyonline.com
Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of fatty acids, typically operating in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. nih.gov Tandem mass spectrometry (MS/MS) can then be used for structural confirmation and quantification. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), specific fragment ions are generated that are characteristic of the molecule's structure. This technique, often referred to as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification in complex biological samples. chromatographyonline.com
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Derivatization | Required (e.g., FAME-TMS) | Optional, but can improve sensitivity |
| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Typical Ion Mode | Positive | Negative ([M-H]⁻) |
| Separation Principle | Volatility and polarity | Hydrophobicity (Reversed-Phase) |
| Key Advantage | High chromatographic resolution | Analysis of underivatized compound, high sensitivity |
Spectroscopic Characterization (e.g., NMR, IR) for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of organic molecules, including the precise determination of stereochemistry and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would be crucial.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the olefinic protons of the Z-configured double bond, typically in the range of 5.3-5.5 ppm. nih.gov The proton attached to the hydroxyl-bearing carbon (C-3) would likely appear as a multiplet around 4.0 ppm. The allylic protons adjacent to the double bond and the protons alpha to the carbonyl group would also exhibit distinct chemical shifts. aocs.orgresearchgate.net
¹³C NMR: The carbon NMR spectrum would confirm the number of carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid would resonate downfield (around 170-180 ppm), while the carbons of the double bond would appear in the olefinic region (around 120-140 ppm). The carbon bearing the hydroxyl group would be observed in the range of 60-75 ppm. dss.go.th Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between protons and carbons, confirming the complete structure. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands:
A broad O-H stretching band for the carboxylic acid hydroxyl group, typically centered around 3000 cm⁻¹. mdpi.comnih.gov
A C=O stretching band for the carboxylic acid carbonyl group, appearing around 1710 cm⁻¹. researchgate.net
A C=C stretching band for the cis-double bond, which is often weak, around 1650 cm⁻¹.
A C-H stretching band for the olefinic protons around 3010 cm⁻¹. aocs.org
A broad O-H stretching band for the secondary alcohol hydroxyl group around 3400 cm⁻¹.
| Spectroscopic Technique | Expected Key Signals/Bands |
|---|---|
| ¹H NMR | ~5.4 ppm (olefinic H), ~4.0 ppm (H-C-OH), ~2.3 ppm (CH₂-COOH) |
| ¹³C NMR | ~175 ppm (C=O), ~130 ppm (olefinic C), ~68 ppm (C-OH) |
| IR Spectroscopy (cm⁻¹) | ~3400 (O-H, alcohol), ~3000 (O-H, acid), ~1710 (C=O), ~1650 (C=C) |
Isotopic Labeling Techniques for Metabolic Flux Analysis
Isotopic labeling is a powerful tool to trace the metabolic fate of molecules in biological systems. nih.gov To study the metabolism of this compound, stable isotopes such as ¹³C or ²H (deuterium) can be incorporated into its structure. mdpi.com
The labeled this compound can then be introduced to a biological system (e.g., cell culture or in vivo model), and its conversion into downstream metabolites can be monitored by mass spectrometry. nih.gov By analyzing the mass shifts in the resulting metabolic products, researchers can delineate the metabolic pathways involving this fatty acid. For example, this technique can be used to determine the rate of its synthesis, degradation, and its contribution to the formation of other lipids. researchgate.net The choice of labeled precursor and the analytical method (GC-MS or LC-MS) are critical for the successful application of this technique. nih.gov
Advanced Mass Spectrometry Approaches for Untargeted Metabolomics
Untargeted metabolomics aims to comprehensively analyze all detectable small molecules in a biological sample to identify metabolic changes associated with a particular state or condition. cornell.edunih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary analytical platform for untargeted metabolomics. nih.gov
In the context of this compound research, an untargeted metabolomics approach could be employed to discover novel metabolites derived from this fatty acid or to understand how its presence affects the broader metabolic profile of a system. By comparing the metabolomes of samples with and without the presence or alteration of this compound, potential biomarkers and metabolic pathways can be identified. Advanced data processing and analysis workflows are essential to manage the large datasets generated and to identify statistically significant changes in metabolite levels. researchgate.netmdpi.com
Future Perspectives and Emerging Research Avenues for Z 3 Hydroxyundec 8 Enoic Acid
Integration of Omics Technologies for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of (Z)-3-hydroxyundec-8-enoic acid's role in biological systems, the integration of various "omics" technologies is paramount. Genomics, transcriptomics, proteomics, and metabolomics will be instrumental in mapping the intricate networks that govern the biosynthesis and physiological effects of this compound.
By employing these technologies, researchers can identify the genes, proteins, and metabolic pathways that are influenced by the presence of this compound. This approach will not only elucidate its primary functions but also uncover potential secondary roles and interactions within the cell. For instance, analyzing the global changes in gene expression and protein levels in response to this fatty acid can reveal novel regulatory networks and signaling cascades. Furthermore, metabolomic studies can pinpoint the downstream metabolic consequences of its presence, providing a holistic view of its impact on cellular metabolism.
Rational Design of Enzymes for Targeted Biosynthesis
The targeted and efficient biosynthesis of this compound is a key objective for its potential industrial applications. Rational design of enzymes offers a powerful strategy to achieve this goal. nih.govresearchgate.netnih.gov By understanding the structure-function relationships of the enzymes involved in its synthesis, researchers can introduce specific modifications to enhance their catalytic activity, substrate specificity, and stereoselectivity. nih.govresearchgate.netnih.gov
This approach involves using computational modeling and protein engineering techniques to predict and implement beneficial mutations. researchgate.netnih.gov For example, modifying the active site of an enzyme can improve its affinity for specific precursors, thereby increasing the yield and purity of the desired product. nih.gov The ultimate aim is to develop highly efficient and selective biocatalysts for the sustainable and cost-effective production of this compound.
Exploration of Unconventional Biological Roles and Signaling Pathways
While some biological activities of this compound and its derivatives are known, there is a vast, unexplored landscape of its potential roles in various organisms. Future research will focus on uncovering these unconventional biological functions and the signaling pathways through which they are mediated.
For instance, studies on related hydroxy fatty acids have revealed their involvement in processes such as apoptosis in cancer cells and antifungal activity. nih.govmdpi.com A related compound, ω-hydroxyundec-9-enoic acid, has been shown to induce apoptosis in non-small cell lung cancer cells through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress. nih.gov This suggests that this compound may also possess similar or other unique bioactivities that warrant investigation. Exploring its interactions with cellular receptors, its role as a signaling molecule, and its influence on gene expression could unveil novel therapeutic and biotechnological applications.
Sustainable Production Technologies and Biorefinery Concepts
The development of sustainable production technologies is crucial for the commercial viability of this compound. This involves engineering microbial cell factories, such as bacteria and yeast, to produce the compound from renewable feedstocks. nih.govacs.orgnih.govresearchgate.net Metabolic engineering strategies can be employed to optimize the metabolic pathways leading to its synthesis, thereby maximizing production titers and yields. acs.orgnih.govnih.gov
Furthermore, integrating the production of this compound into a biorefinery concept holds significant promise. In this model, biomass is used to produce a spectrum of value-added products, with this compound being one of them. This approach not only enhances the economic feasibility of the process but also contributes to a more sustainable and circular bioeconomy.
Computational Approaches for Predictive Modeling of this compound Reactivity and Biological Interactions
Computational modeling and simulation are becoming increasingly powerful tools in chemical and biological research. In the context of this compound, these approaches can be used to predict its chemical reactivity and its interactions with biological macromolecules.
By employing methods such as quantum mechanics (QM) and molecular dynamics (MD) simulations, researchers can gain insights into the compound's conformational preferences, its binding affinity to enzymes and receptors, and the mechanisms of its chemical transformations. This predictive capability can guide the rational design of new derivatives with enhanced biological activities or improved physicochemical properties. Furthermore, computational models can help in interpreting experimental data and in formulating new hypotheses for further investigation.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | C11H20O3 | 200.27 | 175868198 |
| (Z)-3-Hydroxyhexadec-7-enoic acid | C16H30O3 | 270.41 | 134723174 |
| (Z)-2-hydroxypent-3-enoic acid | C5H8O3 | 116.11 | 13536809 |
| (Z,3R)-3,5-dihydroxy-8-methyldec-8-enoic acid | C11H20O4 | 216.27 | 173496137 |
| (8Z)-3-hydroxydodec-8-enoic acid | C12H22O3 | 214.3 | 340658 |
Q & A
Q. How can researchers ensure compliance with open-data policies while protecting proprietary information in studies on this compound?
- Methodological Answer : Deposit raw datasets in public repositories (e.g., Figshare, Zenodo) with embargo periods for sensitive data. Use anonymized metadata and share analytical scripts (e.g., R/Python code) for transparency. Collaborate with institutional review boards to balance open science and intellectual property rights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
